Tris(hydroxymethyl)aminomethane sulfate

Vue d'ensemble

Description

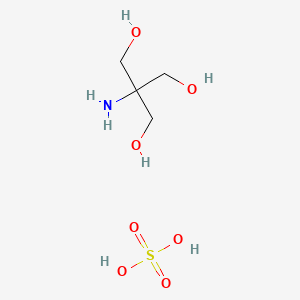

Tris(hydroxymethyl)aminomethane, also known as Tris or THAM, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It is one of the twenty Good’s buffers and is often used in solutions of nucleic acids . It contains a primary amine and thus undergoes the reactions associated with typical amines, such as condensations with aldehydes .

Synthesis Analysis

Tris(hydroxymethyl)aminomethane sulfate was synthesized and studied using various experimental methods, including elemental analysis, IR and Raman spectroscopy, and mass spectrometry . In one study, two organic salts of Tris with p-hydroxybenzoic acid (PHBA) and salicylic acid (SA) were obtained . Their crystal structures were characterized by single-crystal X-ray diffraction, IR spectra, differential scanning calorimetry, thermogravimetric analyses, and hot stage microscopy .

Molecular Structure Analysis

The central carbon atom of Tris is coordinated tetrahedrally by the carbon atoms of hydroxymethyls and the nitrogen atom of an amino group . The structure determination shows that the two salts are all primarily stabilized by strong O···H hydrogen bonds interaction between Tris and the two acids .

Chemical Reactions Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .

Physical And Chemical Properties Analysis

Tris is a white crystalline powder with a chemical formula of C4H11NO3 . It has a molar mass of 121.136 g·mol−1, a density of 1.328g/cm3, and is soluble in water . Its melting point is greater than 175-176 °C, and it has a boiling point of 219 °C .

Applications De Recherche Scientifique

Microassay Applicability : It has been utilized as a buffering agent in chemistry and industry, and for in vivo buffer treatment of respiratory and metabolic acidosis. A microassay method suitable for Tris in blood or urine has been developed (Linn & Roberts, 1961).

Molecular Cage Formation : Tris has been grafted onto the surface of a Ni(6)-substituted polyoxotungstate to generate a cubic polyoxometalate-organic molecular cage, showing high thermal and hydrothermal stability (Zheng et al., 2010).

Role in Glass Dissolution : Tris plays a significant role in the alteration kinetics of borosilicate glasses, enhancing the dissolution and release rates of B, Na, and Si (Tournie et al., 2013).

Standard for Kjeldahl Nitrogen Analysis : Tris solutions have been shown as a convenient primary standard for Kjeldahl analysis, a method used to determine the nitrogen content in organic compounds (Rodkey, 1964).

Nanosphere and Mesoporous Carbon Preparation : Tris has been used as a catalyst for the preparation of colloidal silica nanospheres and as a carbon source for synthesizing ordered mesoporous carbon (Choi & Kuroda, 2011).

Photoelectrochemical Biofuel Cells : Tris can be photooxidised on titania electrodes, implying caution in its use as a buffer in photoelectrochemical applications (Filipiak et al., 2015).

Organobase Catalyst : Tris is an efficient, recyclable organobase catalyst for the nucleophilic phosphonylation of benzylidene malononitrile, offering an eco-friendly and economically viable method (Kalla & Kim, 2017).

Coordination with Metal Ions : Tris is known to coordinate with transition metal ions, particularly Cu(II), which is important to consider in interactions with biomolecules (Nagaj et al., 2013).

Renal Function Impact : Tris has been studied for its effects on renal function, particularly in relation to the excretion of salicylates and induced glucosuria (Strauss et al., 1961).

Quality Control in Blood pH Analysis : Tris buffers are used as indicators for the reliability of blood pH analysis, demonstrating the need for routine quality control and systematic maintenance of pH equipment (Ladenson et al., 1974).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Tris salts have attracted considerable attention in the past two decades, as they provide a means for controlling and improving physicochemical properties of pharmaceuticals . They are often identified for the proton transfer in molecular crystals by using single crystal X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy .

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRFNWFXORHARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6992-38-7 | |

| Details | Compound: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60946470 | |

| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(hydroxymethyl)aminomethane sulfate | |

CAS RN |

23654-78-6 | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methoxycarbonyl)anilino]acetic acid](/img/structure/B7771585.png)

![(2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid](/img/structure/B7771596.png)